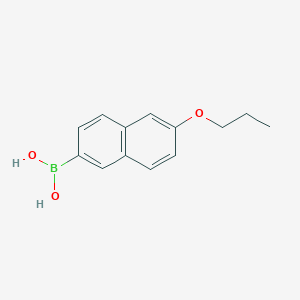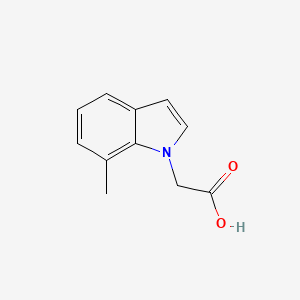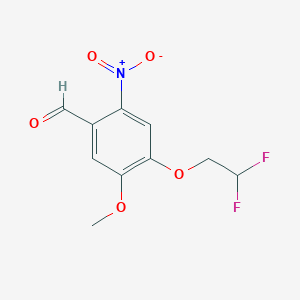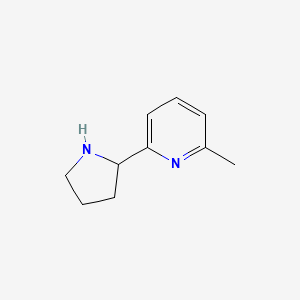
2-Methyl-6-(pyrrolidin-2-yl)pyridine
Overview
Description
“2-Methyl-6-(pyrrolidin-2-yl)pyridine” is a chemical compound with the molecular formula C9H12N2 . It is also known as "2-Pyrrolidin-2-yl-pyridine" .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “2-Methyl-6-(pyrrolidin-2-yl)pyridine”, can be achieved through various methods. One approach involves the condensation of primary amines with diols . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline .Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(pyrrolidin-2-yl)pyridine” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The reactions of “2-Methyl-6-(pyrrolidin-2-yl)pyridine” are centered on the methyl group . For example, it can be used as a precursor of 2-vinylpyridine through condensation with formaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-6-(pyrrolidin-2-yl)pyridine” include a molecular weight of 148.21, a density of 1.042, a boiling point of 262°C, and water solubility .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds related to 2-Methyl-6-(pyrrolidin-2-yl)pyridine have been extensively studied. For example, the synthesis and spectral characteristics of thioanalogues of N-1-methylanabasine and nicotine, including N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione and N-1-methyl-(5-pyridin-3-yl)pyrrolidine-2-thione, have been reported. These compounds were synthesized using Lawesson’s reagent and their structures were confirmed by various spectroscopic methods and X-ray diffraction analysis, revealing interesting features such as electron delocalization and stacking interactions between pyridine rings (Wojciechowska-Nowak et al., 2011).
Ligand Design and Coordination Chemistry
Compounds structurally related to 2-Methyl-6-(pyrrolidin-2-yl)pyridine have been utilized in ligand design for coordination chemistry. For instance, optically active triamines derived from 2,6-bis(aminomethyl)pyridine have been synthesized and their complexation behavior with Cu(II) has been investigated, demonstrating the utility of these ligands in forming stable complexes with potential applications in catalysis and material science (Bernauer et al., 1993).
Medicinal Chemistry and Biological Activity
In the realm of medicinal chemistry, derivatives of 2-Methyl-6-(pyrrolidin-2-yl)pyridine have shown promising biological activities. A notable example is the development of potent and selective metabotropic glutamate subtype 5 receptor antagonists with anxiolytic activity, highlighting the therapeutic potential of these compounds in treating anxiety and other neurological disorders (Cosford et al., 2003).
Material Science and Catalysis
The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have been explored, with applications in material science and catalysis. These ligands have been employed in the creation of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical properties, demonstrating the versatility of pyridine-based ligands in developing functional materials (Halcrow, 2005).
Safety And Hazards
While specific safety and hazard information for “2-Methyl-6-(pyrrolidin-2-yl)pyridine” was not found, similar compounds are considered hazardous by the OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity .
Future Directions
The future directions for “2-Methyl-6-(pyrrolidin-2-yl)pyridine” could involve further exploration of its potential biological activities. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and this compound could be used in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
2-methyl-6-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-4-2-5-10(12-8)9-6-3-7-11-9/h2,4-5,9,11H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIDVXGUGGWTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(pyrrolidin-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



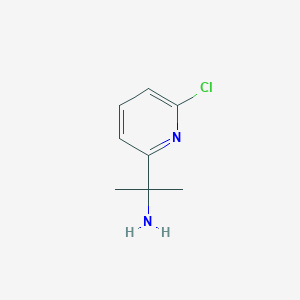

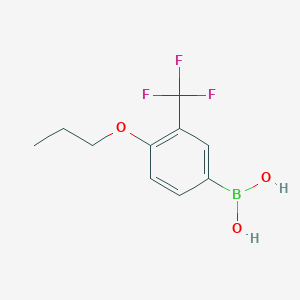

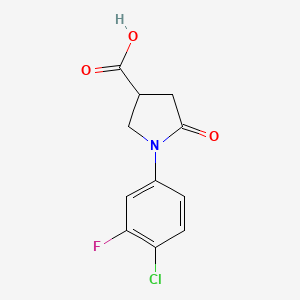
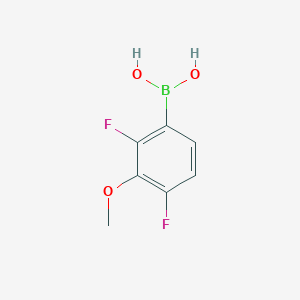

![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone](/img/structure/B1425580.png)
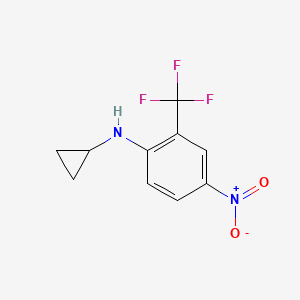
![2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1425582.png)
